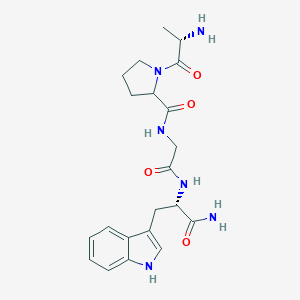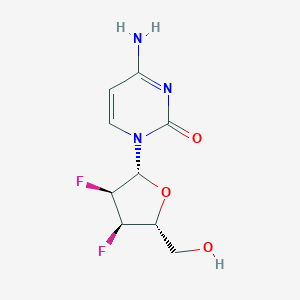
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine, also known as DDFC, is a synthetic nucleoside analog that has been studied for its potential use in cancer treatment. It belongs to the family of cytosine analogs and has a similar structure to other nucleoside analogs such as cytarabine and gemcitabine. DDFC has been shown to have potent antitumor activity in preclinical studies and is currently being investigated for its clinical efficacy.
Wirkmechanismus
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine exerts its antitumor activity by inhibiting DNA synthesis through incorporation into the growing DNA chain. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine is phosphorylated by cellular kinases to form the active triphosphate metabolite, which competes with the natural nucleotides for incorporation into the DNA chain. Once incorporated, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine causes termination of DNA synthesis, leading to cell death.
Biochemical and Physiological Effects
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to have potent antitumor activity in preclinical studies. In addition to its effects on DNA synthesis, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to induce apoptosis in cancer cells, leading to cell death. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, further contributing to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has also been shown to have potent antitumor activity in preclinical studies, making it a promising candidate for further investigation.
One limitation of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine is its potential toxicity. Like other nucleoside analogs, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine can cause damage to normal cells, leading to side effects such as myelosuppression and gastrointestinal toxicity. Additionally, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has not yet been extensively studied in clinical trials, so its clinical efficacy and safety profile are not yet fully known.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine. One area of investigation is the use of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine in combination with other agents to enhance its antitumor activity. For example, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to synergize with the histone deacetylase inhibitor vorinostat to enhance its antitumor activity in preclinical studies.
Another area of investigation is the development of more potent and selective analogs of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine. By modifying the structure of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine, it may be possible to enhance its antitumor activity while reducing its toxicity to normal cells.
Finally, clinical trials are needed to evaluate the clinical efficacy and safety of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine in cancer patients. If 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine proves to be effective and safe in clinical trials, it may become a valuable addition to the arsenal of drugs used to treat cancer.
Synthesemethoden
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl groups, followed by the introduction of the difluoroarabinofuranosyl moiety and the cytosine base. The final deprotection step yields the desired 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine product.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, leading to cell death.
Eigenschaften
CAS-Nummer |
128496-20-8 |
|---|---|
Produktname |
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine |
Molekularformel |
C9H11F2N3O3 |
Molekulargewicht |
247.2 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-6-4(3-15)17-8(7(6)11)14-2-1-5(12)13-9(14)16/h1-2,4,6-8,15H,3H2,(H2,12,13,16)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
FTCVKDVKBLADDH-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
Synonyme |
1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine 1-(2,3-dideoxy-2,3-difluoroarabinofuranosyl)cytosine 1-DDFAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



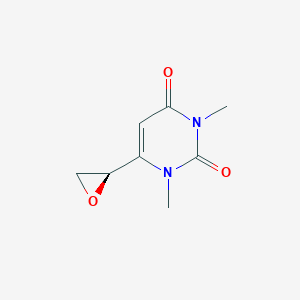
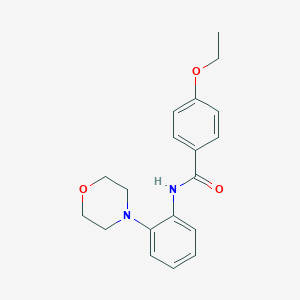
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)
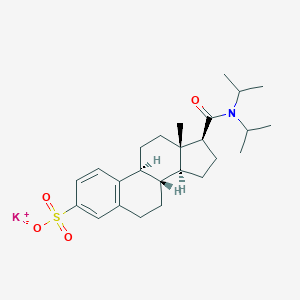
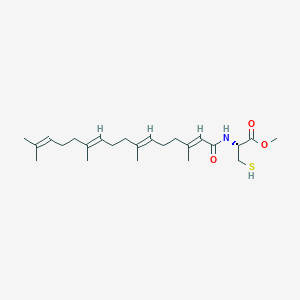
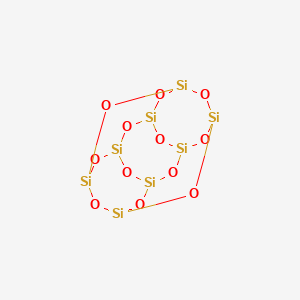
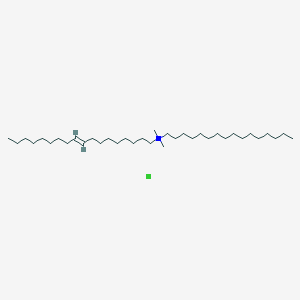
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
